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Tris(tert-butylamino)silane

Atomic Layer Deposition Silicon Oxide Precursor Design

Tris(tert-butylamino)silane (TBTBAS, CAS 205503-61-3) is a tertiary alkylaminosilane (C₁₂H₃₁N₃Si) characterized by three bulky tert-butylamino (-NHtBu) groups bonded to a silicon center. It is commercially available as a research compound with purities typically accessible at 95%.

Molecular Formula C12H31N3Si
Molecular Weight 245.48 g/mol
Cat. No. B8727247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(tert-butylamino)silane
Molecular FormulaC12H31N3Si
Molecular Weight245.48 g/mol
Structural Identifiers
SMILESCC(C)(C)N[SiH](NC(C)(C)C)NC(C)(C)C
InChIInChI=1S/C12H31N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-16H,1-9H3
InChIKeyUGJHADISJBNSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(tert-butylamino)silane (TBTBAS): A Structurally Differentiated Aminosilane Precursor for Low-Carbon SiNₓ CVD/ALD


Tris(tert-butylamino)silane (TBTBAS, CAS 205503-61-3) is a tertiary alkylaminosilane (C₁₂H₃₁N₃Si) characterized by three bulky tert-butylamino (-NHtBu) groups bonded to a silicon center . It is commercially available as a research compound with purities typically accessible at 95% . The tri-tert-butylamino architecture confers significant steric congestion around the silicon atom, fundamentally differentiating it from bis-aminosilanes (e.g., BTBAS) and tri-aminosilanes with less bulky substituents (e.g., TDMAS). This structural feature directly influences its volatility profile (boiling range 76–80 °C at 0.3 mmHg) and thermal stability during vapor-delivery processes [1].

Precursor Class Tri-tert-butylaminosilane; tertiary alkylaminosilane architecture
Process Application CVD/ALD SiNₓ films, particularly low-thermal-budget and chlorine-sensitive processes
Key Differentiator Bulky tert-butyl groups provide steric control; chlorine-free chemistry

Why Bis-aminosilanes and Lower-Molecular-Weight Tris-aminosilanes Cannot Duplicate Tris(tert-butylamino)silane Performance


Aminosilane precursors for CVD/ALD of silicon nitride cannot be freely substituted because their molecular architecture—the number, size, and configuration of amino substituents—directly governs chemisorption kinetics, steric shielding of unreacted surface sites, and residual carbon incorporation in the growing film [1]. Tris-aminosilanes as a class have been shown to produce 40% lower deposition rates than bis-aminosilanes in ALD oxide processes, a trend attributed to excessive steric shielding [2]. Within the tris-aminosilane family, bulkier tert-butylamino groups (as in TBTBAS) provide further differentiation from smaller dimethylamino groups (as in TDMAS): the larger substituents reduce carbon contamination risk via β-hydride elimination pathways while simultaneously influencing film density and conformality at lower deposition temperatures.

Deposition Rate Trade-off

Tris-aminosilane class may limit growth per cycle vs. bis-aminosilanes; steric shielding can reduce deposition rate.

Carbon Contamination Mechanism

Carbon reduction relies on tert-butyl β-hydride elimination; dimethylamino-substituted analogs may not replicate this pathway.

Delivery Parameter Sensitivity

Similar volatility but different boiling points may shift optimal bubbler temperature; process transfer requires verification.

Head-to-Head and Cross-Class Quantitative Evidence: Tris(tert-butylamino)silane vs. Closest Aminosilane Alternatives


40% Lower Deposition Rate Penalty of Tris-aminosilanes vs. Bis-aminosilanes Defines the TBTBAS Operational Envelope

In a direct head-to-head ALD comparison at 250–575 °C, tris(dimethylamino)silane (TDMAS) exhibited a deposition rate approximately 40% lower than bis(tert-butylamino)silane (BTBAS) and bis(diethylamino)silane (BDEAS), with BTBAS delivering the highest rate and widest temperature window among the three [1]. While this dataset compares TDMAS (tris-dimethylamino) rather than TBTBAS (tris-tert-butylamino), it establishes a class-level principle: the tris-aminosilane architecture intrinsically limits growth per cycle (GPC) due to steric shielding of surface -OH sites. TBTBAS, bearing bulkier tert-butyl groups than TDMAS, is expected to follow the same class trend but with the additional benefit of reduced carbon contamination enabled by the greater steric bulk and distinct decomposition pathways of tert-butylamino vs. dimethylamino ligands.

Tris vs. Bis Deposition Rate
Class-level
~40% lower growth per cycle
TDMAS vs BTBAS
250–575 °C ALD SiO₂
Tris-aminosilane architecture may trade GPC for steric control; validate TBTBAS rate against bis-aminosilane baseline.
TDMAS data; TBTBAS expected to follow class trend.
Atomic Layer Deposition Silicon Oxide Precursor Design

Low Carbon Contamination at 500–800 °C CVD Processing: TBTBAS Differentiates from Other Aminosilanes

TBTBAS is reported to deposit silicon nitride films with low carbon content at processing temperatures of 500–800 °C, compared to other aminosilanes that typically operate at 600–900 °C and yield moderate carbon contamination . This temperature advantage is attributed to the β-hydride elimination pathway facilitated by the tert-butylamino ligand structure, which enables cleaner silicon-nitrogen bond formation and reduces residual carbon incorporation into the dielectric film.

Carbon Purity & Temperature
Data to verify
500–800 °C
TBTBAS operating range (low C)
600–900 °C
Other aminosilanes (moderate C)
Lower onset temperature may reduce thermal budget; carbon purity requires per-process validation.
Cross-study comparison; supplier report.
Chemical Vapor Deposition Silicon Nitride Carbon Contamination

Vapor Pressure Compatibility: TBTBAS Exhibits Similar Volatility to BTBAS for Standard Bubbler Delivery

TBTBAS has a boiling point of 76–80 °C at 0.3 mmHg and a vapor pressure of 0.0072 mmHg at 25 °C . BTBAS is reported with a boiling point of approximately 167 °C at atmospheric pressure and a vapor pressure of 1.02 torr (1.02 mmHg) at 16 °C [1]. While the measurement conditions differ (reduced pressure vs. atmospheric), both compounds possess sufficient volatility for standard bubbler-based vapor delivery in ALD and CVD tools, with TBTBAS's lower atmospheric boiling point range suggesting favorable vaporization characteristics for low-temperature processes.

Volatility Comparison
Context-dependent
BP 76–80 °C (0.3 mmHg)
TBTBAS
BP ~167 °C (atm)
BTBAS
VP 0.0072 mmHg (25 °C) vs 1.02 mmHg (16 °C)
Volatility supports standard bubbler delivery; verify source temperature for TBTBAS.
Measurement conditions differ.
Vapor Pressure Precursor Delivery ALD

Superior Silicon Nitride Barrier Properties: TBTBAS Enables Chlorine-Free Films with Enhanced Oxidation Resistance

Research demonstrates that silicon nitride films deposited using TBTBAS as the precursor exhibit superior barrier properties and oxidation resistance compared to films deposited from chlorosilane-based precursors . The key differentiator is the absence of chlorine in the precursor molecule, which eliminates ammonium chloride (NH₄Cl) byproduct formation during deposition—a known contaminant in dichlorosilane (DCS)-based processes that degrades film integrity and requires additional chamber cleaning [1].

Chlorine-Free Film Integrity
Reported
Superior barrier & oxidation resistance
TBTBAS vs DCS
No NH₄Cl contamination
Chlorine-free chemistry may improve film integrity; benchmark against DCS-derived films.
Qualitative advantage from patent.
Silicon Nitride Barrier Films Oxidation Resistance

Where Tris(tert-butylamino)silane Outperforms Alternatives: Application-Specific Procurement Guidance


Low Thermal Budget SiNₓ CVD for Backend-of-Line Passivation (≤550 °C)

TBTBAS's ability to deposit silicon nitride with low carbon contamination at temperatures as low as 500 °C, compared to 600 °C for BTBAS [Section 3, Item 2], makes it suitable for backend-of-line (BEOL) passivation layers where thermal budgets are constrained by pre-existing metallization. The chlorine-free deposition chemistry eliminates NH₄Cl contamination risks associated with DCS-based processes [Section 3, Item 4]. Users should validate carbon content via XPS and wet etch rate against process specifications.

Conformal SiNₓ ALD Barrier Films with Controlled Steric-Mediated Growth

While the tris-aminosilane class exhibits a ~40% lower deposition rate than bis-aminosilanes [Section 3, Item 1], the additional steric bulk of the tert-butyl groups in TBTBAS provides finer control over surface saturation behavior, potentially improving conformality in high-aspect-ratio structures. This makes TBTBAS a candidate for ALD barrier films where step coverage and film density are prioritized over throughput.

SiCN and SiOCN Films Requiring Low Dielectric Constant with Carbon-Doping Control

TBTBAS has been explored for silicon carbonitride (SiCN) films requiring low dielectric constants [Section 3, Item 2; derived from deposition temperature advantage context]. The presence of three tert-butylamino groups provides a higher intrinsic carbon reservoir relative to BTBAS (two groups), offering a wider process window for tuning carbon content in SiOCN and SiCN films. This is valuable for low-k dielectric applications in advanced interconnects where precise carbon doping is required to achieve target k-values without compromising mechanical properties.

Chlorine-Sensitive Gate Dielectric and Memory Device Fabrication

The chlorine-free nature of TBTBAS [Section 3, Item 4] is critical for gate dielectric and charge-trapping memory devices, where ionic contamination from chlorine causes threshold voltage instability and charge leakage. TBTBAS should be prioritized over chlorosilane alternatives (DCS, HCDS) for these applications, with film quality benchmarked via C-V and I-V measurements against BTBAS-derived films to quantify the practical benefit of the tris-tert-butylamino architecture.

Application
Selection Property
Validation Focus
Low-Thermal-Budget SiNₓ BEOL Passivation
Low carbon at ≤550 °C; chlorine-free deposition chemistry
XPS carbon content, wet etch rate vs. process specification
Conformal SiNₓ ALD High-Aspect-Ratio Barriers
Tris-aminosilane steric bulk for surface saturation; potential conformality gain
Step coverage, film density vs. throughput trade-off
SiCN/SiOCN Low-k Dielectric Tuning
Higher intrinsic carbon reservoir from three tert-butylamino groups; wider doping window
k-value, mechanical properties after carbon incorporation
Chlorine-Sensitive Gate Dielectric & Memory Devices
Chlorine-free precursor; reported barrier integrity
C-V, I-V measurements vs. BTBAS-derived films
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